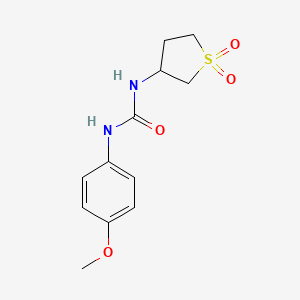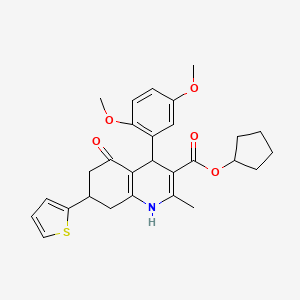![molecular formula C17H14O4 B3957402 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B3957402.png)
7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Overview
Description
7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin compound derived from the root of Daphne odora Thunb. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In recent years, Daphnetin has gained increasing attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is complex and varies depending on its application. It has been found to inhibit various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer cell proliferation. 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has also been found to induce apoptosis by activating the caspase pathway and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also possesses anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has been found to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limitations include its low stability and susceptibility to degradation in the presence of light and heat. Additionally, 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one's mechanism of action is complex and varies depending on its application, which can make it difficult to study.
Future Directions
There are several future directions for the study of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one. One potential direction is the development of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one and its potential therapeutic applications.
Scientific Research Applications
7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied for its various pharmacological properties and potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also possesses anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has been found to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-6-2-12(3-7-14)11-20-15-8-4-13-5-9-17(18)21-16(13)10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDFKHSTSZLDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3957319.png)
![1-(2-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3957328.png)
![4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B3957345.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957350.png)
![3-{5-[(3-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3957353.png)
![1-(2-allyl-4-methoxyphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3957354.png)
![N-(3-{[4-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-2-thiophenesulfonamide](/img/structure/B3957356.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]glycyltryptophan](/img/structure/B3957357.png)

![1-methyl-2-(4-methylphenyl)-2-oxoethyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B3957376.png)
![4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3957383.png)
![4-({[5-(2-carboxyvinyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3957389.png)

